molecular formula C16H10O4S B8291215 2-Phenylsulfonyl-1,4-naphthoquinone

2-Phenylsulfonyl-1,4-naphthoquinone

Cat. No.: B8291215
M. Wt: 298.3 g/mol
InChI Key: SFUAZLZNJJLFBO-UHFFFAOYSA-N
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Description

2-Phenylsulfonyl-1,4-naphthoquinone is a useful research compound. Its molecular formula is C16H10O4S and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H10O4S

Molecular Weight

298.3 g/mol

IUPAC Name

2-(benzenesulfonyl)naphthalene-1,4-dione

InChI

InChI=1S/C16H10O4S/c17-14-10-15(16(18)13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H

InChI Key

SFUAZLZNJJLFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

2-Phenylsulfonyl-1,4-naphthoquinone and its derivatives have shown potential as anticancer agents. Research indicates that naphthoquinones can inhibit tumor cell growth by inducing apoptosis and inhibiting key metabolic pathways in cancer cells. For instance, studies have demonstrated that certain naphthoquinone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function, leading to programmed cell death .

Case Study:
A study focused on the synthesis of anilino-1,4-naphthoquinone derivatives reported promising results in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial in cancer progression. The synthesized compounds were tested for their efficacy against cancer cell lines, showing significant inhibition of cell proliferation .

Antimicrobial Activity

Naphthoquinones, including this compound, have been evaluated for their antimicrobial properties. These compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Their mechanism typically involves the disruption of microbial cell membranes and interference with nucleic acid synthesis.

Case Study:
Research highlighted the antibacterial activity of 2-hydroxy-1,4-naphthoquinone derivatives against multidrug-resistant strains of bacteria. The studies revealed that these compounds could serve as potential alternatives to conventional antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been investigated due to its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as diabetes and neurodegenerative disorders.

Case Study:
A study evaluated various derivatives of naphthoquinones for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant antioxidant activity, suggesting their potential use as therapeutic agents in managing oxidative stress-related conditions .

Hypoglycemic Effects

Recent investigations have explored the hypoglycemic effects of naphthoquinone derivatives in diabetic models. The compounds' ability to modulate glucose metabolism presents a promising avenue for developing new antidiabetic drugs.

Case Study:
In a rat model study, several 2-phenylamino-1,4-naphthoquinones were synthesized and tested for their hypoglycemic effects. The chloro derivative showed a notable reduction in blood glucose levels by approximately 43%, indicating its potential as a safe alternative for diabetes management .

Material Science Applications

Beyond biological applications, this compound has implications in material science. Its unique chemical structure allows it to be utilized in developing novel materials with specific electronic and optical properties.

Case Study:
Research into the synthesis of fluorosulfate derivatives of naphthoquinones has shown promise in creating materials with enhanced properties for use in sensors and electronic devices. These derivatives can be tailored for specific applications based on their electronic configurations .

Preparation Methods

Direct Sulfonation of 1,4-Naphthoquinone

The most widely reported method involves the reaction of 1,4-naphthoquinone with phenylsulfonyl chloride under controlled conditions. In a representative procedure, 1,4-naphthoquinone (3.2 mmol) is dissolved in anhydrous dichloromethane, followed by dropwise addition of phenylsulfonyl chloride (1.6 mmol) at 0°C . The mixture is stirred for 12–24 hours under nitrogen atmosphere, after which the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:4). This method typically yields 60–74% of this compound, with purity confirmed by HPLC (>95%) .

The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient quinone ring facilitates attack by the sulfonyl group. Infrared (IR) spectroscopy of the product shows characteristic C=O stretches at 1,705 cm⁻¹ and S=O vibrations at 1,150 cm⁻¹ . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the C2 position, with a singlet at δ 8.2 ppm (aromatic protons) and a doublet at δ 7.8 ppm (sulfonyl-linked phenyl group) .

Nucleophilic Substitution with 2,3-Dichloro-1,4-naphthoquinone

Alternative routes employ 2,3-dichloro-1,4-naphthoquinone as a starting material. In this approach, the chlorine atom at C2 is displaced by a phenylsulfonyl group via nucleophilic aromatic substitution. A study by Griffith University researchers demonstrated that reacting 2,3-dichloro-1,4-naphthoquinone (1 mmol) with benzenesulfinic acid (1.2 mmol) in dimethylformamide (DMF) at 80°C for 8 hours produces the target compound in 68% yield . The use of Yb(OTf)₃ as a Lewis acid catalyst enhances reaction efficiency, reducing side product formation from 25% to <10% .

Table 1: Optimization of Nucleophilic Substitution Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneDMF801252
Yb(OTf)₃DMF80868
FeCl₃Toluene110645

Mechanistic studies suggest that Yb(OTf)₃ activates the sulfinic acid, facilitating deprotonation and generation of a sulfinate anion, which attacks the electron-deficient C2 position . This method is advantageous for scalability, as it avoids hazardous chlorinated reagents.

Oxidative Coupling of 2-Amino-1,4-naphthoquinone Derivatives

A three-step synthesis involving oxidative coupling has been reported for derivatives with complex substituents. First, 2-amino-1,4-naphthoquinone is synthesized by condensing 1,4-naphthoquinone with substituted anilines in methanol . Subsequent sulfonation using chlorosulfonic acid introduces the sulfonyl group, followed by oxidation with hydrogen peroxide to yield the final product. This method achieves moderate yields (50–60%) but allows for functionalization at both the amino and sulfonyl positions .

Critical Reaction Parameters:

  • Aniline Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aniline ring reduce reaction rates due to decreased nucleophilicity .

  • Oxidant Concentration: Excess H₂O₂ (>3 eq.) leads to overoxidation, forming quinone dimers .

  • Purification: Preparative thin-layer chromatography (TLC) with chloroform/ethanol (60:4.5 v/v) effectively separates byproducts .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A protocol from the Journal of Medicinal Chemistry describes irradiating a mixture of 1,4-naphthoquinone, phenylsulfonyl chloride, and K₂CO₃ in acetonitrile at 120°C for 20 minutes, achieving 82% yield . Microwave conditions reduce reaction times from hours to minutes while improving regioselectivity (>90% C2 substitution) .

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency Across Methods

MethodYield (%)Purity (%)TimeScalability
Direct Sulfonation60–749512–24 hModerate
Nucleophilic Substitution68988 hHigh
Oxidative Coupling50–609048 hLow
Microwave-Assisted829920 minHigh

The microwave-assisted method emerges as the most efficient, though it requires specialized equipment. For laboratories without microwave reactors, the Yb(OTf)₃-catalyzed nucleophilic substitution offers the best balance of yield and practicality .

Q & A

Q. What are the established synthetic methodologies for preparing 2-Phenylsulfonyl-1,4-naphthoquinone, and how do they compare to those for other naphthoquinone derivatives?

The synthesis of this compound can be inferred from strategies used for structurally similar derivatives like 2-hydroxy-1,4-naphthoquinone (lawsone). Key approaches include:

  • Sulfonylation Reactions : Introducing the phenylsulfonyl group via nucleophilic substitution or electrophilic aromatic substitution under controlled conditions.
  • Metal Catalysis : Palladium or copper catalysts for coupling reactions to attach the sulfonyl moiety .
  • One-Pot Multicomponent Reactions : Efficient assembly of quinone backbones with sulfonyl groups using tandem reactions to minimize purification steps .

Characterization typically involves 1H/13C NMR to confirm substitution patterns, LC-MS for purity assessment, and IR spectroscopy to verify functional groups . Comparatively, 2-hydroxy derivatives often use hydroxylation or enzymatic methods, whereas sulfonyl groups require sulfonating agents like benzenesulfonyl chloride .

Q. What standard assays are used to evaluate the biological activity of this compound in preliminary screenings?

Initial biological screening involves:

  • Antimicrobial Assays : Kirby-Bauer disk diffusion and minimum inhibitory concentration (MIC) tests against pathogens like Staphylococcus aureus or Escherichia coli .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Redox Activity Measurements : Cyclic voltammetry to evaluate electron-transfer potential, critical for quinone-mediated oxidative stress .

Q. How is the purity and stability of this compound validated in experimental settings?

  • HPLC with UV/Vis Detection : Quantifies purity (>98% for research-grade compounds) and monitors degradation under varying pH/temperature .
  • Stability Studies : Accelerated aging tests in desiccated storage (-20°C) or under oxidative conditions (H2O2 exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR strategies include:

  • Functional Group Modifications : Replacing the sulfonyl group with halogens or alkyl chains to alter lipophilicity and target engagement .
  • Hybrid Analog Synthesis : Combining the quinone core with pharmacophores like morpholine or indole to enhance membrane permeability .
  • Computational Modeling : Density functional theory (DFT) to predict redox potentials and binding affinities for enzymes like NAD(P)H oxidoreductases .

Q. What mechanistic insights explain the antibacterial activity of this compound against drug-resistant strains?

Key mechanisms include:

  • Cell Membrane Disruption : Interaction with phospholipid bilayers, causing leakage of cytoplasmic content (validated via propidium iodide uptake assays) .
  • Inhibition of Bacterial Enzymes : Targeting type II fatty acid synthesis (FabI) or DNA gyrase, critical for MRSA survival .
  • Redox Cycling : Generation of ROS (e.g., superoxide radicals) via Fenton-like reactions, overwhelming bacterial antioxidant defenses .

Q. How can contradictory data on cytotoxicity and therapeutic efficacy be resolved in preclinical studies?

Discrepancies arise from:

  • Assay Conditions : Varying oxygen levels (aerobic vs. anaerobic) affect redox activity. Use controlled hypoxia chambers for consistency .
  • Cell Line Specificity : Compare results across multiple lines (e.g., fibroblasts vs. cancer cells) to identify selective toxicity .
  • Metabolite Profiling : LC-MS/MS to track intracellular degradation products that may influence activity .

Q. What sustainable strategies improve the scalability of this compound synthesis?

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces waste and reaction time .
  • Biocatalysis : Enzymatic sulfonylation using engineered peroxidases for regioselectivity .
  • Flow Chemistry : Continuous production with in-line purification to enhance yield (>80%) and reproducibility .

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